Home > Products > Screening Compounds P135382 > 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid - 1159813-05-4

8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Catalog Number: EVT-2634633
CAS Number: 1159813-05-4
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.032
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid can be approached through several methods. One notable method is a microwave-mediated synthesis that does not require catalysts or additives. This eco-friendly technique allows for efficient formation of triazolo-pyridine derivatives under controlled conditions. The procedure typically involves heating a mixture of starting materials in dry toluene at elevated temperatures (around 140 °C), leading to high yields of the desired product (up to 89%) without radical pathways .

Technical Details

  • Microwave Synthesis: The reaction setup includes evacuation and nitrogen backfilling to create an inert atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and products are purified using silica gel column chromatography.
  • Reflux Conditions: Alternatively, refluxing at 120 °C can also yield similar compounds but may require longer reaction times compared to microwave methods.
Molecular Structure Analysis

The molecular structure of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid features a fused triazole and pyridine ring system. The presence of the bromine atom at the 8-position influences both its reactivity and biological activity.

Structural Data

  • Molecular Formula: C7H4BrN3O2C_7H_4BrN_3O_2
  • Molecular Weight: 242.03 g/mol
  • Structural Representation: The compound's structure can be depicted as follows:
8 Bromo 1 2 4 triazolo 1 5 A pyridine 2 carboxylic acid\text{8 Bromo 1 2 4 triazolo 1 5 A pyridine 2 carboxylic acid}

This structure plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

The compound undergoes various chemical reactions typical for triazole derivatives. Notably, it can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. These reactions are significant for synthesizing more complex molecules from simpler precursors.

Technical Details

  • Suzuki-Miyaura Cross-Coupling: Involves the reaction of the bromo functional group with boronic acids to form biaryl compounds.
  • Sonogashira Coupling: This reaction allows for the formation of alkynylated products by coupling with terminal alkynes.

Both reactions demonstrate the compound's versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action for 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid, particularly in its therapeutic applications, involves inhibition of specific receptor tyrosine kinases such as AXL. This inhibition can disrupt signaling pathways that contribute to tumor growth and metastasis.

Process Data

  • The binding affinity and selectivity towards these kinases are influenced by the structural features of the compound.
  • Studies indicate that compounds within this class can modulate kinase activity effectively, making them potential candidates for cancer therapies .
Physical and Chemical Properties Analysis

While specific physical properties like density and boiling point are not well-documented for 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid, some general properties can be inferred from its molecular structure:

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  • Solubility: Likely soluble in polar organic solvents due to the presence of carboxylic acid functionality.
  • Stability: Stability may vary depending on environmental conditions such as pH and temperature.
Applications

The primary applications of 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid lie in medicinal chemistry. Its ability to inhibit receptor tyrosine kinases positions it as a candidate for developing treatments for various proliferative diseases including cancer. Moreover, its versatile reactivity allows it to serve as an intermediate in synthesizing other bioactive compounds.

Scientific Uses

  • Development of kinase inhibitors for cancer treatment.
  • Utilization in synthetic organic chemistry as a precursor for more complex molecules.

Research continues to explore its full potential within these domains .

Synthetic Methodologies and Optimization Strategies

Novel Synthetic Routes for Triazolopyridine Core Functionalization

The construction of the 1,2,4-triazolo[1,5-a]pyridine core functionalized at the C-8 and C-2 positions represents a significant synthetic challenge. Traditional approaches rely on cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and α,β-unsaturated carbonyl systems or 1,3-dicarbonyl compounds. However, recent innovations have enabled more precise functionalization patterns essential for accessing 8-bromo-2-carboxylic acid derivatives. A pivotal advancement involves the regioselective bromination before annulation, where 3-amino-2-bromopyridine undergoes cyclization with acylated triazoles under acidic conditions. This method achieves C-8 bromine incorporation with >85% regioselectivity, as confirmed by NMR analysis of intermediate dihydropyridine adducts [2] [9].

Microwave-mediated catalyst-free synthesis has emerged as a green chemistry alternative, enabling rapid construction (40–90 minutes) of the triazolopyridine scaffold from enaminonitriles and benzohydrazides. Optimized in toluene at 140°C, this method delivers 8-substituted triazolopyridines in 76–89% yield while accommodating electron-donating and electron-withdrawing groups on the hydrazide component. Crucially, this route avoids transition metal catalysts and harsh oxidants, simplifying purification of acid-sensitive intermediates [9].

Table 1: Comparative Analysis of Triazolopyridine Core Synthesis Methods

MethodReaction TimeYield RangeKey AdvantagesLimitations
Cyclocondensation8–24 hours60–75%Predictable regiochemistryRequires acidic conditions
Microwave-mediated40–90 minutes76–89%Catalyst-free, high functional group toleranceLimited scale-up data
Oxidative cyclization3–6 hours70–82%Single-step from commercial reagentsRequires stoichiometric oxidants

Catalytic Approaches for Bromine Substitution at Position 8

Regioselective bromination at the C-8 position presents distinct challenges due to the electron-deficient nature of the triazolopyridine ring and competing reactivity at C-5 or C-7. Modern catalytic strategies overcome these limitations through two complementary approaches:

Ligand-accelerated catalysis employs copper(I) bromide (5–10 mol%) with 1,10-phenanthroline ligands under oxygen atmosphere. This system generates electrophilic bromonium species that selectively target the electron-rich C-8 position, achieving >90% selectivity at 60°C. Kinetic studies reveal the reaction follows second-order kinetics with ΔG‡ = 72.5 kJ/mol. Notably, this method tolerates the carboxylic acid functionality at C-2 without ester protection, yielding 8-bromo derivatives with ≥95% HPLC purity [6] [8].

Electrophilic bromination catalysis utilizes N-bromosuccinimide (NBS) activated by Lewis acidic zinc triflate. At 0.5 mol% catalyst loading in acetonitrile, quantitative bromination occurs within 30 minutes at 25°C. This method is particularly valuable for acid-sensitive substrates, as it operates under near-neutral conditions. Computational studies (DFT-M06/cc-pVDZ) confirm the C-8 position exhibits 8.2 kcal/mol lower activation energy for electrophilic attack compared to C-6 due to charge distribution in the protonated heterocycle [8].

Hybrid Scaffold Design: Merging Triazolopyridine with Bioactive Moieties

The carboxylic acid group at position 2 provides a versatile handle for constructing hybrid pharmaceuticals through amide coupling or esterification. Strategic molecular hybridization leverages the triazolopyridine core as a purine bioisostere while incorporating pharmacophores targeting complementary biological pathways:

Antiviral hybrids integrate the 8-bromo-2-carboxylic acid scaffold with cycloheptathiophene carboxamides via peptide coupling agents like ethyl-3-(3-dimethylaminopropyl)carbodiimide. These hybrids disrupt influenza PA-PB1 protein-protein interactions, with lead compounds demonstrating EC₅₀ = 5–25 μM against influenza A/H1N1 and B strains. Critical structure-activity relationship studies reveal that replacing the cycloheptathiophene with a phenyl ring improves aqueous solubility (log P reduced by 1.2 units) while maintaining nanomolar PA-PB1 binding affinity [4] [8].

Oncology-focused conjugates link the triazolopyridine core to tyrosine kinase inhibitor pharmacophores. Patent WO2009047514 discloses compounds where the carboxylic acid is condensed with anilines bearing pyrazolopyrimidine groups, creating dual Axl/Mer kinase inhibitors. These hybrids exhibit IC₅₀ = 0.4–2.5 μM against acute myeloid leukemia cell lines and suppress tumor growth in xenograft models by inducing apoptosis through STAT3 pathway inhibition. Molecular modeling confirms the 8-bromo atom occupies a hydrophobic subpocket adjacent to the ATP binding site, enhancing target residence time by 3-fold compared to non-brominated analogs [5] [8].

Table 2: Bioactive Hybrid Scaffolds Derived from 8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic Acid

Hybrid PharmacophoreBiological TargetKey ActivityStructural Benefit
CycloheptathiopheneInfluenza PA-PB1 interfaceViral replication inhibition (EC₅₀ = 7 μM)Enhanced hydrophobic contact with W706
PyrazolopyrimidineAxl/Mer tyrosine kinasesAML cell growth inhibition (IC₅₀ = 0.6 μM)Halogen bonding with hinge region residues
4-AminopiperidineRORγt inverse agonismIL-17 suppression (IC₅₀ = 40 nM)Improved membrane permeability

Solubility-Enhancing Modifications of the Carboxylic Acid Group

The inherent low aqueous solubility of 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (experimental log P = 2.8 ± 0.3) limits its bioavailability and formulation options. Strategic modifications of the carboxylic acid group balance solubility enhancement with preserved pharmacological activity:

Ionizable esters such as morpholinoethyl and choline esters provide pH-dependent solubility profiles. These prodrugs exhibit >50-fold increased aqueous solubility at pH 6.5 compared to the parent acid, while undergoing enzymatic hydrolysis in plasma (t₁/₂ = 45–90 minutes). Crystallographic analysis reveals the salt forms adopt layered structures with water channels, facilitating rapid dissolution. The morpholinoethyl ester derivative demonstrates 92% oral bioavailability in rodent models, significantly higher than the free acid (17%) [2] [8].

Bioisosteric replacements include tetrazole and acyl sulfonamide substitutions. While tetrazole analogs maintain similar pKa values (4.2–4.5) and hydrogen-bonding capacity, their enhanced lipophilicity (Δlog P = -0.8) improves blood-brain barrier penetration. Acyl sulfonamides exhibit dual advantages: 3.5-fold higher solubility in simulated intestinal fluid and resistance to amidase metabolism. Molecular dynamics simulations confirm these bioisosteres maintain key hydrogen bonds with Arg388 in the PA-PB1 protein interface, with binding free energies (ΔG) within 0.8 kcal/mol of the parent carboxylic acid [8] [10].

Polyethylene glycol (PEG) conjugation creates amphiphilic derivatives suitable for nanocarrier formulation. PEG₅₀₀-amide derivatives self-assemble into 120 nm micelles with critical micelle concentration = 45 μM. These nanostructures enhance aqueous solubility to >15 mg/mL while sustaining drug release over 72 hours (Higuchi model, r² = 0.96). In vivo pharmacokinetics show 8-fold increased AUC₀–₂₄ compared to unmodified drug when administered via intravenous injection [8].

Properties

CAS Number

1159813-05-4

Product Name

8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.032

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-6(4)9-5(10-11)7(12)13/h1-3H,(H,12,13)

InChI Key

FUXQRKWBLPGMGE-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=N2)C(=O)O)C(=C1)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.